![molecular formula C5H4ClN5 B6600988 6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine CAS No. 1264090-67-6](/img/structure/B6600988.png)
6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine, also known as CTP-2A, is a heterocyclic compound composed of a nitrogen and a chlorine atom. It is a novel and promising compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and physiology. CTP-2A has been synthesized in a variety of ways, including the use of a Grignard reaction, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
科学研究应用
6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and physiology. In medicinal chemistry, this compound has been studied for its potential use as a novel anti-inflammatory agent. In biochemistry, this compound has been studied for its potential use as a novel inhibitor of protein tyrosine phosphatases, which are enzymes involved in signal transduction pathways. In physiology, this compound has been studied for its potential use as a neuroprotective agent.
作用机制
The mechanism of action of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine is still not fully understood. However, it is believed that this compound binds to and inhibits the activity of protein tyrosine phosphatases, which are enzymes involved in signal transduction pathways. This inhibition of protein tyrosine phosphatases may lead to the anti-inflammatory and neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential anti-inflammatory and neuroprotective effects. In vitro studies have shown that this compound can inhibit the activity of protein tyrosine phosphatases, which can lead to the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β. In vivo studies have shown that this compound can reduce inflammation and protect neurons from damage.
实验室实验的优点和局限性
6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is a relatively safe compound and has been shown to have minimal toxic effects in vivo. However, this compound has several limitations for use in laboratory experiments. It is not water soluble and has a relatively low solubility in organic solvents, which can make it difficult to handle and use in experiments. In addition, this compound has a relatively low potency, which may limit its use in experiments.
未来方向
There are several potential future directions for the research and development of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine. These include the development of more potent derivatives of this compound, the development of new synthesis methods, and the exploration of potential therapeutic applications. In addition, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new diagnostic and therapeutic tools.
合成方法
6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine can be synthesized using a Grignard reaction. This involves the reaction of an alkyl halide and a Grignard reagent in the presence of a base. The alkyl halide is reacted with the Grignard reagent in the presence of a base to form the desired product. The reaction is typically conducted in an inert atmosphere, such as argon, and the product can be purified using a variety of methods, such as column chromatography.
属性
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-2-4-8-5(7)10-11(4)9-3/h1-2H,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYPNSYAJJVVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

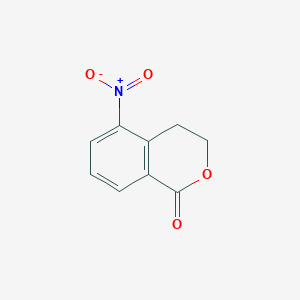
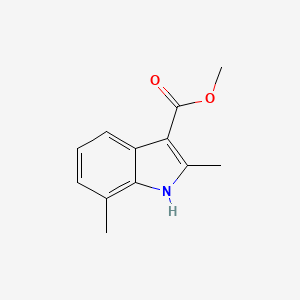
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
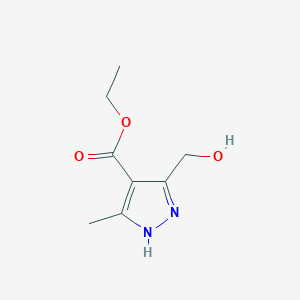
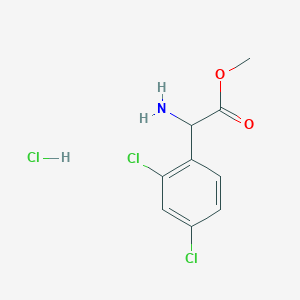
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
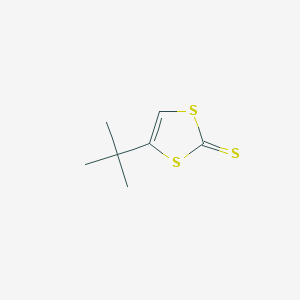
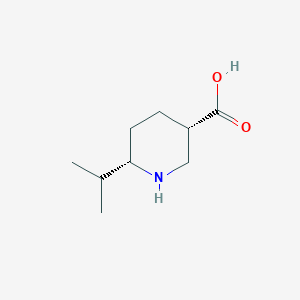
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)
